2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and drug development. This compound features a unique molecular structure characterized by a pyrimidine core, which is substituted with both piperazine and pyrrolidine rings. Such structural attributes make it a versatile candidate for exploring biological activities and potential therapeutic applications.
The compound is classified as a pyrimidine derivative, which is part of a broader category of heterocyclic compounds. Its molecular formula is , and it is identified by the International Union of Pure and Applied Chemistry name 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine. The compound has been documented in various chemical databases, including PubChem, where its properties and synthesis methods are detailed .
The synthesis of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps that include the formation of the piperazine and pyrrolidine rings as well as the introduction of the pyrimidine moiety. Commonly employed methods include:
The reaction conditions require careful optimization to achieve high yields and purity. For example, reactions may be conducted at temperatures ranging from 90 °C to 120 °C, using catalysts such as N,N-diisopropylethylamine to facilitate nucleophilic substitutions .
The molecular structure of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be represented as follows:
The compound's structural data includes:
InChI=1S/C17H23N7/c1-14-20-15(22-6-2-3-7-22)12-16(21-14)23-8-10-24(11-9-23)17-13-18-4-5-19-17/h4-5,12-13H,2-3,6-11H2,1H3
This representation highlights the connectivity between the various atoms in the molecule .
The chemical reactivity of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine includes:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds and monitor reaction progress .
The mechanism of action for 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific biological targets within cells. This interaction may modulate various biochemical pathways, potentially leading to effects such as:
Some notable physical properties include:
Chemical properties include:
Data gathered from spectral analysis (e.g., infrared spectroscopy) further supports these findings .
The applications of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine span several fields:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9